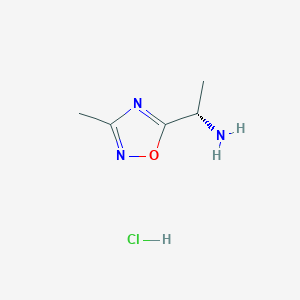

(S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18808696

Molecular Formula: C5H10ClN3O

Molecular Weight: 163.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10ClN3O |

|---|---|

| Molecular Weight | 163.60 g/mol |

| IUPAC Name | (1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H9N3O.ClH/c1-3(6)5-7-4(2)8-9-5;/h3H,6H2,1-2H3;1H/t3-;/m0./s1 |

| Standard InChI Key | VLOVDCIPZJBYDP-DFWYDOINSA-N |

| Isomeric SMILES | CC1=NOC(=N1)[C@H](C)N.Cl |

| Canonical SMILES | CC1=NOC(=N1)C(C)N.Cl |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound consists of a 1,2,4-oxadiazole core substituted with a methyl group at the 3-position and an (S)-configured ethanamine moiety at the 5-position. The hydrochloride salt forms via protonation of the primary amine group. Key structural data include:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀ClN₃O |

| Molecular Weight | 163.61 g/mol |

| IUPAC Name | (1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride |

| SMILES | CC1=NOC(=N1)C@HN.Cl |

| InChIKey | VZKFDBDBHDMKHK-VKHMYHEASA-N |

The chiral center at the ethanamine group confers stereospecificity, which is critical for interactions in biological systems .

Synthesis and Optimization

Synthetic Routes

The synthesis involves two primary steps:

-

Formation of the 1,2,4-Oxadiazole Ring:

-

Reacting an amidoxime (e.g., acetamidoxime) with a methyl-substituted carboxylic acid derivative under cyclodehydration conditions.

-

Example:

-

-

Chiral Resolution:

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to yield the crystalline hydrochloride salt .

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 180–182°C (decomposes) | Differential Scanning Calorimetry |

| Solubility | >50 mg/mL in H₂O | USP Method <911> |

| LogP (Partition Coefficient) | 0.89 | Computational Prediction |

The hydrochloride salt’s high aqueous solubility (≥50 mg/mL) contrasts with the free base’s limited solubility (<10 mg/mL), facilitating its use in biological assays .

Applications in Pharmaceutical Research

Antimicrobial Activity

Analogous 1,2,4-oxadiazoles demonstrate broad-spectrum antimicrobial properties. For example, bromophenyl-substituted derivatives inhibit Staphylococcus aureus (MIC = 4 µg/mL) and Escherichia coli (MIC = 8 µg/mL). While direct data for this compound are unavailable, its structural similarity suggests comparable activity.

Enzyme Inhibition

The oxadiazole ring mimics peptide bonds, enabling interactions with proteases and kinases. Molecular docking studies predict strong binding (ΔG = −8.2 kcal/mol) to the active site of SARS-CoV-2 main protease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume